

Technical Guide: Spectroscopic Data for CAS Number 40912-11-6

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Compound of Interest

Compound Name: *Methyl 4-(3-methoxy-3-oxopropyl)benzoate*

Cat. No.: B121839

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Compound Name: Methyl 3-(4-(methoxycarbonyl)phenyl)propanoate

This technical guide provides a comprehensive overview of the spectroscopic data available for the compound with CAS number 40912-11-6, identified as methyl 3-(4-(methoxycarbonyl)phenyl)propanoate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data obtained for CAS number 40912-11-6.

Table 1: Infrared (IR) Spectroscopy Data[1]

Wavenumber (v _{max} /cm ⁻¹)	Interpretation
2982	C-H stretch (alkane)
1719	C=O stretch (ester)
1590	C=C stretch (aromatic)
1574	C=C stretch (aromatic)
1279	C-O stretch (ester)
1176	C-O stretch (ester)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (400 MHz, CDCl₃)[1]

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
7.97	d	8.3	2H	Aromatic CH
7.28	d	8.3	2H	Aromatic CH
3.90	s	-	3H	-OCH ₃ (ester)
3.67	s	-	3H	-OCH ₃ (ester)
3.01	t	7.7	2H	-CH ₂ -
2.66	t	7.7	2H	-CH ₂ -

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (100 MHz, CDCl₃)[1]

Chemical Shift (δ , ppm)	Carbon Type
173.0	C=O (ester)
167.0	C=O (ester)
145.9	Aromatic C
129.8 (2C)	Aromatic CH
128.3 (3C)	Aromatic C/CH
52.0	-OCH ₃
51.7	-OCH ₃
35.2	-CH ₂ -
30.8	-CH ₂ -

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data[1]

m/z	Relative Intensity (%)	Interpretation
222	19	Molecular Ion [M] ⁺
191	21	[M - OCH ₃] ⁺
163	14	[M - COOCH ₃] ⁺
162	100	[M - CH ₃ OH - CO] ⁺ or other fragmentation
149	12	Fragmentation
131	69	Fragmentation
121	22	Fragmentation

Experimental Protocols

The data presented was obtained from the characterization of the isolated product following a chemical synthesis.

2.1. Synthesis and Purification

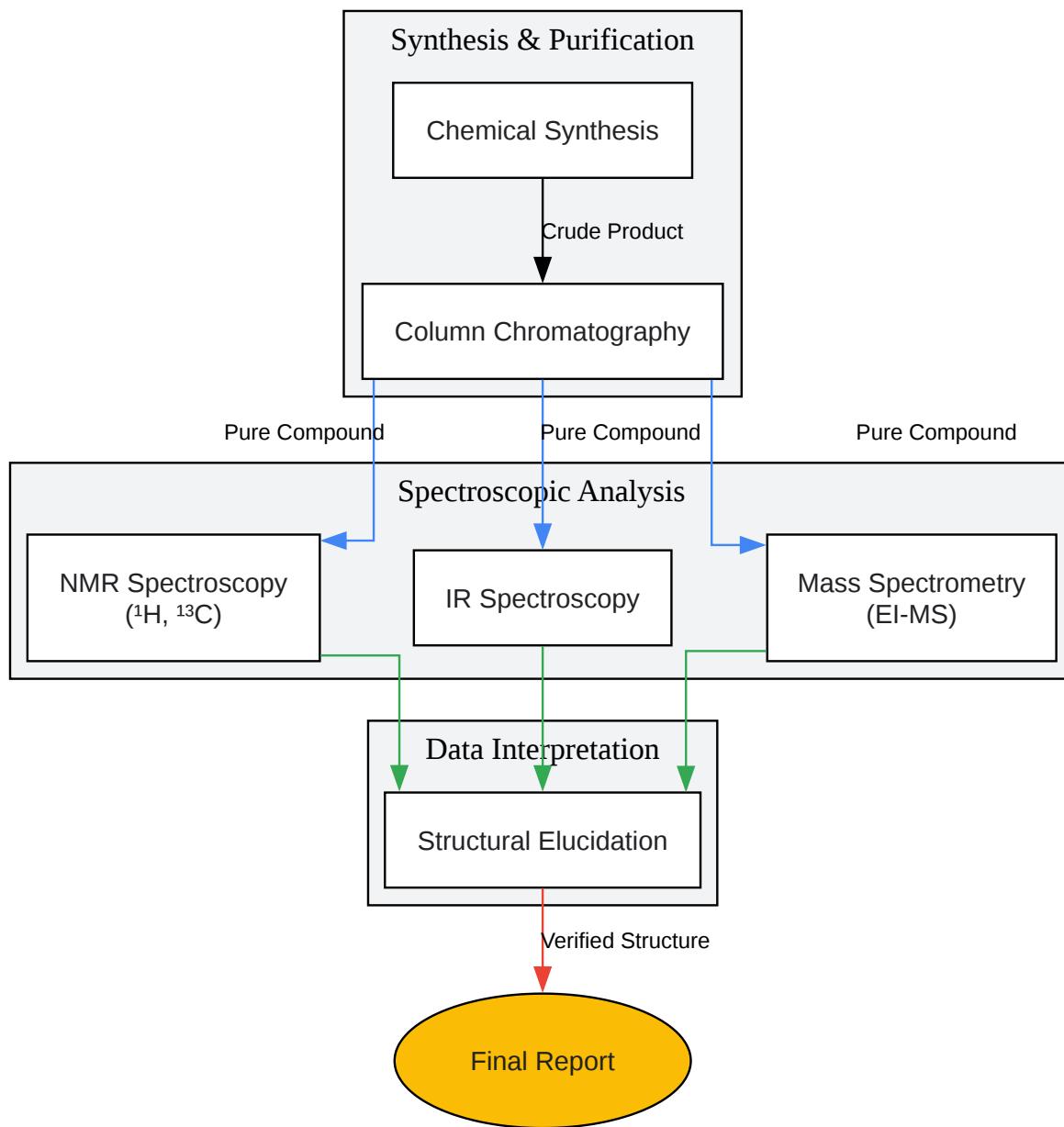
A typical procedure for the synthesis involves a conjugate addition of aryl halides or triflates onto electron-deficient olefins.^[1] Following the reaction, the solvent is evaporated, and the resulting product is purified using column chromatography on silica gel with a pentane/diethyl ether eluent.^[1] The compound was isolated as a pasty yellow solid.^[1]

2.2. Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl_3) at 293 K.^[1] Tetramethylsilane (TMS) was used as an internal standard.^[1]
- Infrared (IR) Spectroscopy: The IR spectrum was recorded, and the characteristic absorption bands (ν_{max}) are reported in reciprocal centimeters (cm^{-1}).^[1]
- Mass Spectrometry (MS): Electron Ionization (EI) mass spectra were obtained using a spectrometer coupled to a gas chromatograph.^[1] The data is presented as mass-to-charge ratios (m/z) with their relative intensities.^[1]

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
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